N-hexyl-3,5-dinitrobenzamide
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Overview
Description
N-hexyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C13H17N3O5. It is characterized by the presence of a hexyl chain attached to a benzamide ring, which is further substituted with two nitro groups at the 3 and 5 positions. This compound is known for its yellow to white solid appearance and has a melting point of 89-91°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoic acid with hexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Reduction: Formation of N-hexyl-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-hexyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antifungal properties against Candida species.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-hexyl-3,5-dinitrobenzamide involves its interaction with cellular components. The nitro groups are believed to play a crucial role in its antimicrobial activity by interfering with the synthesis of essential cellular components such as ergosterol in fungi. This disruption leads to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- 2-Methyl-N-{6-[(2-methyl-3,5-dinitrobenzoyl)amino]hexyl}-3,5-dinitrobenzamide
Uniqueness
N-hexyl-3,5-dinitrobenzamide is unique due to its specific hexyl chain, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The length and structure of the hexyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
Molecular Formula |
C13H17N3O5 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
N-hexyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H17N3O5/c1-2-3-4-5-6-14-13(17)10-7-11(15(18)19)9-12(8-10)16(20)21/h7-9H,2-6H2,1H3,(H,14,17) |
InChI Key |
ULUBCUUBHVXVDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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